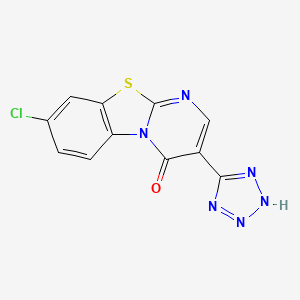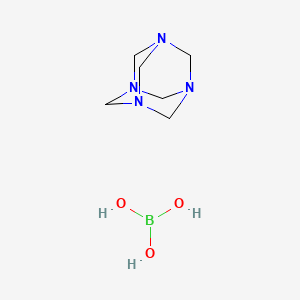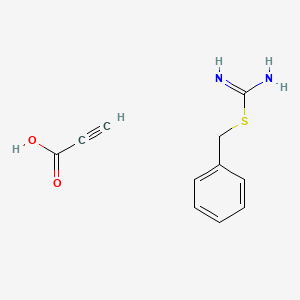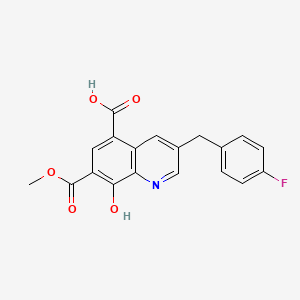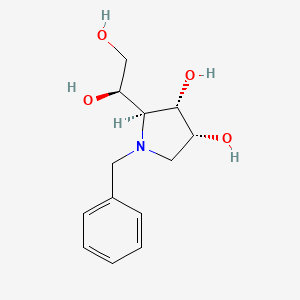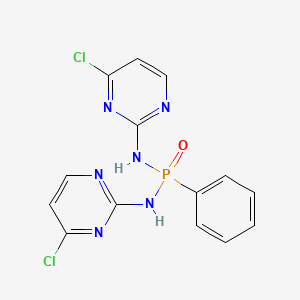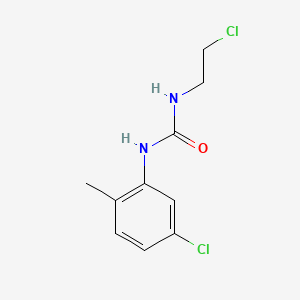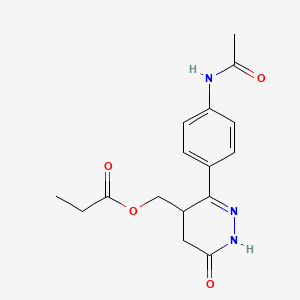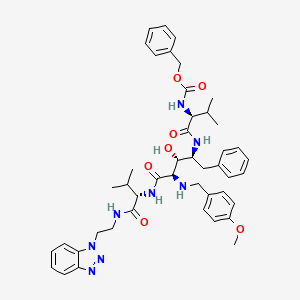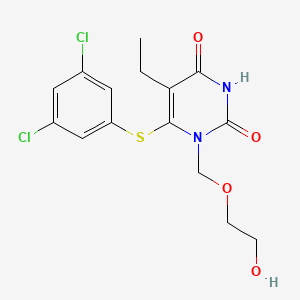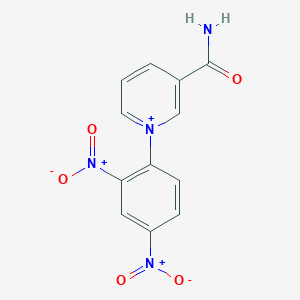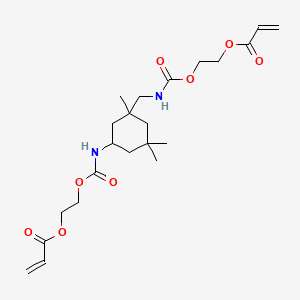
2-Propenoic acid, 2-(((((1,3,3-trimethyl-5-(((2-((1-oxo-2-propenyl)oxy)ethoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-(((((1,3,3-trimethyl-5-(((2-((1-oxo-2-propenyl)oxy)ethoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)ethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(((((1,3,3-trimethyl-5-(((2-((1-oxo-2-propenyl)oxy)ethoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)ethyl ester typically involves multiple steps. One common method includes the esterification of 2-Propenoic acid with a suitable alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using advanced reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-(((((1,3,3-trimethyl-5-(((2-((1-oxo-2-propenyl)oxy)ethoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-(((((1,3,3-trimethyl-5-(((2-((1-oxo-2-propenyl)oxy)ethoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)ethyl ester has numerous applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: It is utilized in the development of biochemical assays and as a reagent in molecular biology experiments.
Industry: It is used in the production of polymers, coatings, and adhesives, contributing to the development of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-(((((1,3,3-trimethyl-5-(((2-((1-oxo-2-propenyl)oxy)ethoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, 2-methyl-, cyclohexyl ester: This compound has a similar structure but differs in the ester group, leading to different reactivity and applications.
2-Propenoic acid, methyl ester: Another related compound with distinct properties and uses in chemical synthesis and industry.
Uniqueness
2-Propenoic acid, 2-(((((1,3,3-trimethyl-5-(((2-((1-oxo-2-propenyl)oxy)ethoxy)carbonyl)amino)cyclohexyl)methyl)amino)carbonyl)oxy)ethyl ester stands out due to its unique combination of functional groups, which provide versatility in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in multiple fields.
Propiedades
Número CAS |
42404-50-2 |
|---|---|
Fórmula molecular |
C22H34N2O8 |
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
2-[[1,3,3-trimethyl-5-(2-prop-2-enoyloxyethoxycarbonylamino)cyclohexyl]methylcarbamoyloxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C22H34N2O8/c1-6-17(25)29-8-10-31-19(27)23-15-22(5)13-16(12-21(3,4)14-22)24-20(28)32-11-9-30-18(26)7-2/h6-7,16H,1-2,8-15H2,3-5H3,(H,23,27)(H,24,28) |
Clave InChI |
IMSBADSIQBESPD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(C)CNC(=O)OCCOC(=O)C=C)NC(=O)OCCOC(=O)C=C)C |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


